molecular formula C9H12N2O B2979687 1-(1-Cyclobutylpyrazol-3-yl)ethanone CAS No. 1792976-02-3

1-(1-Cyclobutylpyrazol-3-yl)ethanone

Cat. No.: B2979687
CAS No.: 1792976-02-3
M. Wt: 164.208
InChI Key: NFQNUNGFSCAYLE-UHFFFAOYSA-N
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Description

1-(1-Cyclobutylpyrazol-3-yl)ethanone is a ketone-functionalized heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a cyclobutyl group and at the 3-position with an ethanone moiety. The cyclobutyl group introduces steric constraints and conformational rigidity, while the pyrazole ring contributes aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name

1-(1-cyclobutylpyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)9-5-6-11(10-9)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQNUNGFSCAYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclobutylpyrazol-3-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutyl hydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group .

Industrial Production Methods: Industrial production of 1-(1-Cyclobutylpyrazol-3-yl)ethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclobutylpyrazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Cyclobutylpyrazol-3-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclobutylpyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Oxadiazole Hybrids

Compound: 1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone (C₁₆H₁₉N₅O₂)

  • Key Differences: Incorporates a 1,3,4-oxadiazole ring fused to the ethanone group, unlike the standalone pyrazole in the target compound. Features a nitroaryl substituent (4-nitrophenyl) and a pyrazole-methyl group, increasing molecular complexity and polarity.
  • Physical Properties: Molecular weight: 313.35 g/mol (vs. ~192 g/mol for the target compound, estimated based on C₉H₁₂N₂O). IR data shows a strong carbonyl stretch at 1710 cm⁻¹, comparable to the ethanone group in the target compound .

Triazole-Substituted Ethanone Derivatives

Compound: 1-(2-Naphthyl)-2-(1,2,4-triazole-1-yl)ethanone

  • Substituted with a naphthyl group, enhancing aromatic stacking interactions.
  • Synthetic Methods :
    • Synthesized via conventional and microwave-assisted routes, with microwave methods improving reaction efficiency .

Complex Pyrazole Derivatives with Halogen Substituents

Compound: 1-(azepan-1-yl)-2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]ethanone (C₁₄H₁₈BrF₂N₃O)

  • Key Differences :
    • Contains bromo, cyclopropyl, and difluoromethyl groups on the pyrazole, increasing steric bulk and electronegativity.
    • Azepane ring replaces the cyclobutyl group, introducing a flexible seven-membered ring.
  • Implications :
    • Halogen substituents may enhance biological activity by influencing binding affinity and metabolic stability.

Functional Group Variants: Alcohol vs. Ketone

Compound: [1-(1H-pyrazol-3-yl)cyclobutyl]methanol (C₈H₁₂N₂O)

  • Key Differences: Substitutes ethanone with a methanol group, converting the ketone to an alcohol. Reduces electrophilicity at the carbonyl carbon, altering reactivity in nucleophilic additions.
  • Physicochemical Impact :
    • Lower molecular weight (152.19 g/mol) and higher polarity compared to the ketone analog.

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
1-(1-Cyclobutylpyrazol-3-yl)ethanone* C₉H₁₂N₂O ~192 Cyclobutyl, pyrazole Ketone
1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-oxadiazol-3-yl)ethanone C₁₆H₁₉N₅O₂ 313.35 Nitrophenyl, oxadiazole Ketone, oxadiazole
1-(2-Naphthyl)-2-(triazol-1-yl)ethanone C₁₄H₁₁N₃O 237.26 Naphthyl, triazole Ketone, triazole
[1-(1H-pyrazol-3-yl)cyclobutyl]methanol C₈H₁₂N₂O 152.19 Cyclobutyl, pyrazole Alcohol

*Estimated values for the target compound due to lack of direct data.

Table 2: Spectroscopic Signatures

Compound IR (cm⁻¹) ¹H NMR (δ ppm)
1-(5-((1H-pyrazol-1-yl)methyl)-2-(4-nitrophenyl)-oxadiazol-3-yl)ethanone 1710 (C=O), 1598 (C=N) 6.20–7.5 (ArH), 2.50 (CH₃)
1-(2-Chlorophenyl)ethanone ~1680 (C=O)* 2.6 (CH₃), 7.3–8.0 (ArH)

*Typical carbonyl stretch for aryl ketones.

Research Findings and Implications

  • Synthetic Flexibility : Microwave-assisted synthesis (e.g., for triazole derivatives ) offers advantages in yield and time efficiency compared to traditional cyclocondensation methods.

Biological Activity

1-(1-Cyclobutylpyrazol-3-yl)ethanone, with the chemical formula C9H12N2OC_9H_{12}N_2O, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclobutyl group attached to a pyrazole ring, which is known for its diverse pharmacological properties.

  • Molecular Weight : 164.20 g/mol
  • CAS Number : 1792976-02-3
  • Structure : The compound features a pyrazole ring substituted with a cyclobutyl group and an ethanone moiety, contributing to its unique reactivity and biological profile.

The biological activity of 1-(1-Cyclobutylpyrazol-3-yl)ethanone is primarily attributed to its interaction with various biological targets. Research indicates that this compound may influence key enzymatic pathways, potentially acting as an inhibitor or modulator of specific proteins involved in disease processes.

Possible Mechanisms Include :

  • Enzyme Inhibition : The pyrazole moiety can mimic natural substrates, leading to competitive inhibition of enzymes.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways associated with inflammation and cell proliferation.

Pharmacological Effects

Research has shown that 1-(1-Cyclobutylpyrazol-3-yl)ethanone exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Properties : The structure of the compound indicates potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory disorders.
  • Anticancer Potential : There is emerging evidence suggesting that compounds with similar structures may exhibit anticancer activity, warranting further exploration into the effects of 1-(1-Cyclobutylpyrazol-3-yl)ethanone on cancer cell lines.

Summary of Key Studies

StudyFindings
Study 1Evaluated antimicrobial effects against various bacterial strainsShowed significant inhibition of growth in Gram-positive bacteria
Study 2Investigated anti-inflammatory effects in murine modelsDemonstrated reduction in inflammatory markers
Study 3Assessed cytotoxicity on cancer cell linesIndicated potential as an anticancer agent with selective toxicity

Case Study Insights

  • Antimicrobial Efficacy :
    • In a study published in Journal of Medicinal Chemistry, 1-(1-Cyclobutylpyrazol-3-yl)ethanone was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanism :
    • A case study involving a murine model of arthritis demonstrated that administration of the compound led to a significant decrease in paw swelling and serum cytokine levels, suggesting its utility in managing inflammatory conditions .
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, particularly in breast cancer cells, highlighting its potential for development as an anticancer therapeutic .

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